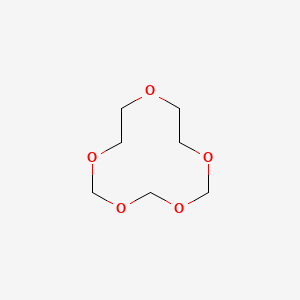
8-Hydroxynonanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Hydroxynonanal is an organic compound that belongs to the class of hydroxyalkenals. It is a product of lipid peroxidation and is known for its role in various biological processes. This compound is characterized by the presence of a hydroxyl group attached to the eighth carbon of a nonanal chain. It is a colorless oil and is often studied for its involvement in oxidative stress and cellular damage.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxynonanal typically involves the oxidation of nonanal. One common method is the use of hydrogen peroxide in the presence of a catalyst such as molybdenum or tungsten. The reaction is carried out under controlled conditions to ensure the selective formation of the hydroxyl group at the eighth carbon.
Industrial Production Methods: In an industrial setting, this compound can be produced through large-scale oxidation processes. These processes often utilize continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced catalysts and optimized reaction parameters ensures the efficient production of this compound.
化学反応の分析
Types of Reactions: 8-Hydroxynonanal undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids.
Reduction: It can be reduced to form nonanol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, catalysts like molybdenum or tungsten.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium.
Substitution: Nucleophiles such as halides or amines.
Major Products Formed:
Oxidation: Nonanoic acid.
Reduction: Nonanol.
Substitution: Various substituted nonanal derivatives.
科学的研究の応用
8-Hydroxynonanal has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study lipid peroxidation and oxidative stress.
Biology: It is studied for its role in cellular damage and apoptosis.
Medicine: It is investigated for its potential as a biomarker for oxidative stress-related diseases.
Industry: It is used in the synthesis of various chemical intermediates and as a reagent in organic synthesis.
作用機序
The mechanism of action of 8-Hydroxynonanal involves its interaction with cellular components, leading to oxidative stress and cellular damage. It can react with proteins, lipids, and DNA, causing structural and functional alterations. The molecular targets include enzymes involved in antioxidant defense, leading to their inactivation and subsequent cellular damage.
類似化合物との比較
4-Hydroxynonenal: Another hydroxyalkenal produced by lipid peroxidation, known for its role in oxidative stress.
8-Hydroxyquinoline: A compound with a similar hydroxyl group but different structural framework, used in various applications including metal chelation.
Uniqueness: 8-Hydroxynonanal is unique due to its specific position of the hydroxyl group and its role in lipid peroxidation. Unlike 4-Hydroxynonenal, which is more commonly studied, this compound offers distinct insights into the oxidative processes and cellular damage mechanisms.
特性
CAS番号 |
85926-51-8 |
|---|---|
分子式 |
C9H18O2 |
分子量 |
158.24 g/mol |
IUPAC名 |
8-hydroxynonanal |
InChI |
InChI=1S/C9H18O2/c1-9(11)7-5-3-2-4-6-8-10/h8-9,11H,2-7H2,1H3 |
InChIキー |
VJLATUPUFCQRCV-UHFFFAOYSA-N |
正規SMILES |
CC(CCCCCCC=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2-Azaspiro[5.5]undec-8-en-2-yl)(1,3-thiazolidin-3-yl)methanone](/img/structure/B14415378.png)

![Silane, bis[(2,2-dichloroethenyl)oxy]dimethyl-](/img/structure/B14415381.png)
![[Methyl(2-oxocyclohexyl)amino]acetonitrile](/img/structure/B14415393.png)
![Ethyl 6-(trifluoromethyl)-4H-furo[3,2-B]indole-2-carboxylate](/img/structure/B14415408.png)
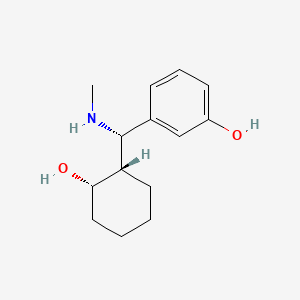
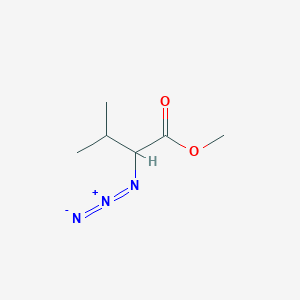
![4-(4-Hexylbicyclo[2.2.2]octan-1-yl)benzoic acid](/img/structure/B14415422.png)

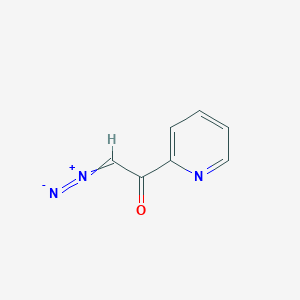

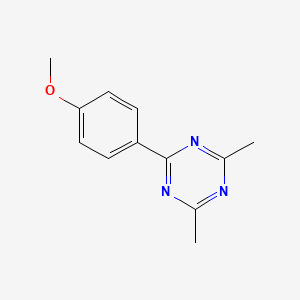
![(10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-yl)imino-oxido-phenylazanium](/img/structure/B14415430.png)
